molecular formula C7H3ClF4 B1586537 4-Chloro-3-fluorobenzotrifluoride CAS No. 32137-20-5

4-Chloro-3-fluorobenzotrifluoride

Cat. No.: B1586537
CAS No.: 32137-20-5
M. Wt: 198.54 g/mol
InChI Key: HKBWIKAFHCGRTH-UHFFFAOYSA-N
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Description

Preparation Methods

Preparation Methods

Several methods have been developed for synthesizing 4-chloro-3-fluorobenzotrifluoride, focusing mainly on selective halogenation and fluorination reactions starting from readily available precursors such as 4-fluorotoluene or 3,4-dichlorobenzotrifluoride.

Method 1: Chlorination and Fluorination of 4-Fluorotoluene (Industrial Scale)

This method involves a two-step process starting from 4-fluorotoluene, an industrially accessible compound:

Step A: Chlorination of 4-Fluorotoluene to 4-Fluorobenzotrichloride

  • Reaction: 4-fluorotoluene is reacted with chlorine gas (Cl₂) in a suitable reactor (stainless steel, iron, glass, or fluororesin-lined vessels).
  • Conditions: Can be performed in batch, semi-batch, or continuous flow systems.
  • By-products: Hydrogen chloride (HCl) gas is generated and trapped using water or alkaline solutions.
  • Outcome: High-yield conversion to 4-fluorobenzotrichloride.

Step B: Fluorination and Chlorination Sequence to Obtain this compound

Two alternative sequences have been explored:

  • Sequence 1: Chlorination of 4-fluorobenzotrichloride to 3-chloro-4-fluorobenzotrichloride, followed by fluorination with hydrogen fluoride to yield the target compound.
  • Sequence 2 (Preferred): Fluorination of 4-fluorobenzotrichloride first to 4-fluorobenzotrifluoride, then chlorination to this compound.

The second sequence is advantageous due to:

Step Starting Material Reagents Conditions Product Notes
A 4-Fluorotoluene Cl₂ Batch/flow, suitable vessel 4-Fluorobenzotrichloride Industrially scalable
B1 4-Fluorobenzotrichloride Cl₂ Catalyzed, I₂ co-catalyst 3-Chloro-4-fluorobenzotrichloride Intermediate for fluorination
B2 3-Chloro-4-fluorobenzotrichloride HF (hydrogen fluoride) Anhydrous conditions This compound Final product
OR 4-Fluorobenzotrichloride HF Anhydrous 4-Fluorobenzotrifluoride Fluorination first
THEN 4-Fluorobenzotrifluoride Cl₂ + I₂ catalyst Catalyzed This compound Chlorination second, preferred method

This method is noted for its industrial efficiency, high selectivity, and relatively simple waste handling due to the use of chlorine and hydrogen fluoride reagents.

Method 2: Fluoridation of 3,4-Dichlorobenzotrifluoride Using Potassium Fluoride with Catalysts

An alternative approach involves direct fluorination of 3,4-dichlorobenzotrifluoride:

  • Reagents: Anhydrous potassium fluoride (KF) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).
  • Catalysts: Copper halide and crown ether complexes significantly enhance the fluorination efficiency.
  • Conditions: Mild reaction conditions, maintaining anhydrous environment to prevent side reactions.
  • Outcome: High selectivity for this compound with purity exceeding 97%.
Parameter Details
Starting material 3,4-Dichlorobenzotrifluoride
Fluorinating agent Anhydrous potassium fluoride (KF)
Solvent Polar aprotic solvent (e.g., DMSO)
Catalyst Copper halide + crown ether
Reaction temperature Mild (not specified, generally <150°C)
Product purity >97%
Industrial applicability High, due to mild conditions and catalyst efficiency

This method improves the target product selectivity substantially and is suitable for industrial production due to mild reaction conditions and high purity of the product.

Comparative Analysis of Methods

Feature Chlorination/Fluorination of 4-Fluorotoluene Fluoridation of 3,4-Dichlorobenzotrifluoride
Starting Material Availability 4-Fluorotoluene (industrial scale) 3,4-Dichlorobenzotrifluoride (less common)
Reaction Conditions Chlorination and fluorination, moderate to high temperature Mild temperature, anhydrous conditions
Catalysts Iodine co-catalyst for chlorination Copper halide and crown ether
Product Purity High, with optimized conditions Very high (>97%)
By-product Formation Minimal with optimized sequence Minimal due to catalyst control
Industrial Scalability Proven industrial scale Suitable for industrial scale
Waste Handling Chlorine and HF handling required Solvent and fluoride waste management needed

Research Findings and Notes

  • The sequence of halogenation steps critically influences yield and selectivity. Fluorination followed by chlorination tends to be superior.
  • Use of iodine as a co-catalyst in chlorination significantly enhances the yield of this compound.
  • The fluoridation method using potassium fluoride and copper halide/crown ether catalysts provides a milder and more selective route with high purity products.
  • Reaction vessels lined with inert materials (glass, fluororesin) or made of stainless steel are preferred to withstand corrosive reagents.
  • Gas by-products such as hydrogen chloride must be efficiently trapped to minimize environmental impact.
  • Both methods have been patented and demonstrated at pilot or industrial scales, indicating their practical applicability.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Catalyst/Conditions Yield/Selectivity Industrial Applicability
1 4-Fluorotoluene Cl₂, HF Iodine co-catalyst for chlorination High yield, high selectivity Proven industrial scale
2 3,4-Dichlorobenzotrifluoride KF, polar aprotic solvent Copper halide + crown ether >97% purity, high selectivity Suitable for scale-up

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-fluorobenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized to form corresponding phenols or reduced to form benzyl derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4-chloro-3-fluoroaniline or 4-chloro-3-fluorophenol can be formed.

    Oxidation Products: Phenolic derivatives are common oxidation products.

    Reduction Products: Benzyl derivatives are typical reduction products.

Scientific Research Applications

4-Chloro-3-fluorobenzotrifluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-3-fluorobenzotrifluoride involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups, such as chlorine and fluorine, enhances its reactivity by stabilizing the transition state during the reaction .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-Chloro-3-fluorobenzotrifluoride
  • CAS No.: 32137-20-5
  • Molecular Formula : C₇H₃ClF₄
  • Molecular Weight : 198.54 g/mol
  • Physical Properties :
    • Purity: ≥99.0%
    • Density: 1.427 g/cm³
    • Boiling Point: 135°C
    • Flash Point: 47.6°C .

Applications :
Primarily used as a pharmaceutical intermediate due to its halogenated aromatic structure, which enhances drug stability and bioactivity. China dominates its production, leveraging advanced infrastructure for high-purity synthesis .

The following table compares this compound with structurally related halogenated benzotrifluorides, emphasizing substituent effects and applications:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents Primary Applications
This compound C₇H₃ClF₄ 198.54 135 Cl (C4), F (C3), CF₃ (C1) Pharmaceutical intermediates
4-Chlorobenzotrifluoride (PCBTF) C₇H₄ClF₃ 180.56 136–138 Cl (C4), CF₃ (C1) Industrial solvent, fluoxetine precursor
4-Chloro-3-iodobenzotrifluoride C₇H₃ClF₃I 305.45 N/A Cl (C4), I (C3), CF₃ (C1) Potential cross-coupling reactions
4-Chloro-3-hydroxybenzotrifluoride C₇H₄ClF₃O 196.56 N/A Cl (C4), OH (C3), CF₃ (C1) Specialty chemical synthesis
3-Chloro-4-fluorobenzoyl chloride C₇H₃Cl₂FO 198.96 222 Cl (C3), F (C4), COCl (C1) Acylation reagent for drug synthesis
4-Chloro-3-(trifluoromethyl)aniline C₇H₅ClF₃N 195.57 N/A Cl (C4), CF₃ (C3), NH₂ (C1) Agrochemical or dye intermediate

Key Structural and Functional Comparisons :

Substituent Position and Electronic Effects :

  • The ortho -fluoro (C3) and para -chloro (C4) groups in this compound create a strong electron-withdrawing environment, enhancing stability in pharmaceutical intermediates . In contrast, PCBTF lacks the fluorine at C3, reducing steric hindrance and making it suitable as a solvent .
  • The hydroxy group in 4-Chloro-3-hydroxybenzotrifluoride increases polarity and hydrogen-bonding capacity, limiting its utility in hydrophobic drug matrices .

Reactivity and Functional Groups: Benzoyl chloride derivatives (e.g., 3-Chloro-4-fluorobenzoyl chloride) exhibit higher reactivity due to the acyl chloride group, enabling rapid nucleophilic substitutions. However, they require stringent moisture-free handling compared to the more stable trifluoromethyl group in the target compound .

Thermal and Physical Properties: The boiling point of this compound (135°C) is comparable to PCBTF (136–138°C), but its higher molecular weight and density reflect increased molecular rigidity from additional halogenation . Amino-substituted derivatives (e.g., 4-Chloro-3-(trifluoromethyl)aniline) have lower thermal stability due to the electron-donating NH₂ group, restricting high-temperature applications .

Research Findings :

  • Pharmaceutical Utility: The trifluoromethyl group in this compound improves metabolic resistance in drug candidates, a feature less pronounced in non-fluorinated analogs like PCBTF .
  • Synthetic Flexibility : Derivatives such as 4-Chloro-3-fluorobenzonitrile (CAS 110888-15-8) and 4-Chloro-3-fluorobenzoic acid (CAS 403-17-8) demonstrate the compound’s adaptability in generating diverse intermediates .
  • Safety Profile : While this compound is flammable, its hazards are milder compared to corrosive benzoyl chlorides or moisture-sensitive trifluoromethyl anilines .

Biological Activity

4-Chloro-3-fluorobenzotrifluoride (CAS No. 2736545) is an aromatic compound characterized by the presence of chlorine and fluorine substituents on a benzene ring, specifically located at the 4 and 3 positions, respectively. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

This compound has a molecular formula of C7H3ClF4 and a molecular weight of approximately 198.55 g/mol. It appears as a colorless to light red liquid and possesses significant thermal stability due to its halogenated structure. The compound's boiling point is around 137 °C, with a flash point of 42 °C .

Table 1: Physical Properties of this compound

PropertyValue
Molecular FormulaC7H3ClF4
Molecular Weight198.55 g/mol
Boiling Point137 °C
Flash Point42 °C
Density1.490 g/cm³

Case Studies

  • Pharmaceutical Applications:
    • Research indicates that derivatives of benzotrifluoride, including those containing chlorine and fluorine substituents, are used as intermediates in the synthesis of pharmaceuticals such as fluoxetine (Prozac), a selective serotonin reuptake inhibitor (SSRI) used to treat depression.
    • A study highlighted the synthesis of complex molecules from benzotrifluoride derivatives, emphasizing their utility in drug development due to their reactivity and ability to form diverse chemical structures.
  • Agrochemical Potential:
    • In agricultural research, fluorinated benzene derivatives have been tested for herbicidal activity. For example, studies involving Arabidopsis thaliana demonstrated that certain fluorinated compounds exhibited significant effects on plant growth at low concentrations . This suggests that this compound could have similar applications.

Toxicity and Safety Considerations

Handling halogenated aromatic compounds requires caution due to potential toxic effects. While specific toxicity data for this compound is scarce, related compounds have shown varying degrees of toxicity depending on their structure and substituents. It is essential to assume similar hazards until comprehensive toxicological studies are conducted .

Table 2: Toxicity Data from Related Compounds

Compound NameToxicity Level (ppm)Observed Effects
2-Trifluoromethyl-3,4-dichloroanilineToxic at 10-100 ppmReduced fresh weight in plants
2,4-Dichlorophenoxyacetic acidToxic at 1 ppmSignificant growth inhibition in plants

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-chloro-3-fluorobenzotrifluoride, and how can reaction conditions be optimized to minimize byproduct formation?

  • Methodological Answer : Synthesis typically involves halogenation or nucleophilic aromatic substitution. For example, chlorination of fluorobenzotrifluoride precursors using reagents like sulfuryl chloride (SO₂Cl₂) or AlCl₃ under anhydrous conditions can yield the target compound. Optimization requires controlling temperature (e.g., 0–50°C) and stoichiometric ratios to avoid over-chlorination. Byproducts such as di- or tri-substituted derivatives may form if reaction times exceed optimal thresholds. Characterization via GC-MS or HPLC is critical for monitoring purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer : ¹⁹F NMR and ¹H NMR are essential for identifying fluorine and proton environments. The trifluoromethyl group (CF₃) shows a distinct singlet near -60 ppm in ¹⁹F NMR. In ¹H NMR, aromatic protons appear as complex splitting patterns due to substituent effects (e.g., δ 7.2–7.8 ppm). Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 198.54 for [M]⁺) and fragment patterns to confirm the structure .

Q. How does the steric and electronic influence of the trifluoromethyl group affect the reactivity of this compound in substitution reactions?

  • Methodological Answer : The CF₃ group is strongly electron-withdrawing, directing electrophiles to meta positions and stabilizing intermediates via inductive effects. Steric hindrance from CF₃ may slow reactions at adjacent sites. Kinetic studies using UV-Vis or in-situ IR can track reaction progress, while computational tools (e.g., DFT) model charge distribution and transition states .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported regioselectivity when synthesizing nitro derivatives of this compound?

  • Methodological Answer : Discrepancies in nitro group positioning (e.g., para vs. meta to Cl/F) may arise from varying nitration conditions (e.g., HNO₃/H₂SO₄ vs. mixed acid systems). Systematic analysis of reaction parameters (temperature, acid strength) and intermediate trapping (e.g., using NO₂⁺ scavengers) can clarify mechanistic pathways. X-ray crystallography of intermediates validates regiochemical outcomes .

Q. What computational strategies (e.g., DFT, MD) are most reliable for predicting the solubility and stability of this compound in different solvents?

  • Methodological Answer : Density Functional Theory (DFT) calculates solvation free energies using implicit solvent models (e.g., COSMO-RS). Molecular Dynamics (MD) simulations with explicit solvents (e.g., DMSO, hexane) assess intermolecular interactions. Experimental validation via Hansen solubility parameters and DSC (for thermal stability) bridges computational and empirical data .

Q. What experimental and analytical approaches can mitigate challenges in detecting trace impurities (e.g., polychlorinated byproducts) during scale-up synthesis?

  • Methodological Answer : High-resolution LC-MS/MS or GC×GC-TOF identifies low-abundance impurities. Orthogonal purification methods (e.g., fractional distillation followed by recrystallization) reduce contaminants. Quality-by-Design (QbD) frameworks optimize process parameters (e.g., residence time, mixing efficiency) to suppress byproduct formation .

Q. Safety and Data Integrity

Q. What safety protocols are critical when handling this compound, given its structural similarity to hazardous halogenated aromatics?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to prevent inhalation or dermal exposure. Avoid contact with strong oxidizers (e.g., peroxides) to prevent explosive reactions. Store in amber glass under inert gas (N₂/Ar). Safety data from analogs like 3-nitro-4-chlorobenzotrifluoride (CAMEO Chemicals) guide risk assessments .

Q. How can researchers validate conflicting literature data on the thermal decomposition profile of this compound?

  • Methodological Answer : Thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) identifies decomposition steps. Compare results with published DSC curves. Reproduce studies using standardized heating rates (e.g., 10°C/min) and reconcile discrepancies via collaborative inter-laboratory validation .

Properties

IUPAC Name

1-chloro-2-fluoro-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4/c8-5-2-1-4(3-6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBWIKAFHCGRTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30371432
Record name 3-fluoro-4-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32137-20-5
Record name 3-fluoro-4-chlorobenzotrifluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30371432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chloro-3-fluorobenzotrifluoride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

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Feasible Synthetic Routes

4-Chloro-3-fluorobenzotrifluoride
4-Chloro-3-fluorobenzotrifluoride
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4-Chloro-3-fluorobenzotrifluoride
4-Chloro-3-fluorobenzotrifluoride
4-Chloro-3-fluorobenzotrifluoride

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